N(1),O(2)-Dioctanoyl cyclic amp

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

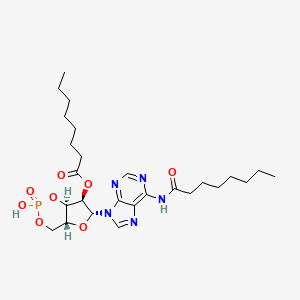

N(1),O(2)-Dioctanoyl cyclic amp, also known as this compound, is a useful research compound. Its molecular formula is C26H40N5O8P and its molecular weight is 581.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neurobiology

Microglial Activation and Phenotypic Conversion

- Research has demonstrated that Dioctanoyl cyclic AMP can synergistically work with interleukin-4 (IL-4) to promote the conversion of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This conversion is crucial for neuroprotection and tissue repair following central nervous system injuries .

| Study | Findings |

|---|---|

| PMC4711034 | Dioctanoyl cyclic AMP enhances IL-4 induced M2 conversion in microglia, reducing pro-inflammatory cytokines. |

Gastroenterology

Endocytosis Regulation

- In intestinal epithelial cells, Dioctanoyl cyclic AMP has been implicated in the regulation of sodium-hydrogen exchanger 3 (NHE3) through cAMP-mediated endocytosis. This process is essential for maintaining electrolyte balance and fluid homeostasis within the gastrointestinal tract .

| Study | Findings |

|---|---|

| PMC2822502 | Dioctanoyl cyclic AMP stimulates endocytosis of NHE3 via synaptotagmin 1 interaction, affecting intestinal absorption processes. |

Pharmacology

Drug Resistance Mechanisms

- Dioctanoyl cyclic AMP has been studied for its role in modulating drug resistance mechanisms in cancer cells. It acts as a signaling molecule that can influence cellular responses to chemotherapeutic agents, potentially enhancing their efficacy .

| Study | Findings |

|---|---|

| eLife Sciences | Dioctanoyl cyclic AMP mediates intrinsic drug resistance pathways in various cancer models. |

Case Study 1: Neuroprotection in CNS Injury

A study involving spinal cord injury models demonstrated that systemic administration of Dioctanoyl cyclic AMP alongside IL-4 significantly promoted M2 microglial polarization, leading to reduced inflammation and improved recovery outcomes .

Case Study 2: Gastrointestinal Function

In vitro studies on Caco-2 cell lines indicated that Dioctanoyl cyclic AMP enhances NHE3 activity through clathrin-mediated endocytosis, suggesting its potential use in treating disorders related to electrolyte imbalance .

Eigenschaften

CAS-Nummer |

57329-09-6 |

|---|---|

Molekularformel |

C26H40N5O8P |

Molekulargewicht |

581.6 g/mol |

IUPAC-Name |

[(4aR,6R,7R,7aR)-2-hydroxy-6-[6-(octanoylamino)purin-9-yl]-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] octanoate |

InChI |

InChI=1S/C26H40N5O8P/c1-3-5-7-9-11-13-19(32)30-24-21-25(28-16-27-24)31(17-29-21)26-23(38-20(33)14-12-10-8-6-4-2)22-18(37-26)15-36-40(34,35)39-22/h16-18,22-23,26H,3-15H2,1-2H3,(H,34,35)(H,27,28,30,32)/t18-,22-,23-,26-/m1/s1 |

InChI-Schlüssel |

QZSIVKGCDJARRY-HATPXFROSA-N |

SMILES |

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCCCCCC |

Isomerische SMILES |

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCCCCCC |

Kanonische SMILES |

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCCCCCC |

Synonyme |

DO-cAMP N(1),O(2)-dioctanoyl cyclic AMP |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.